molecular formula C7H7NOS B13819602 Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt CAS No. 23003-45-4

Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt

Cat. No.: B13819602
CAS No.: 23003-45-4
M. Wt: 153.20 g/mol
InChI Key: UQOJAMOQNDLMOU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Thiazolo[3,2-a]pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt" (CAS 23003-45-4) has the molecular formula C₇H₇NOS (molecular weight: 153.202 g/mol). Its IUPAC InChIKey is UQOJAMOQNDLMOU-UHFFFAOYSA-N, and its structure features a fused thiazole-pyridine core with a hydroxyl group at the 8-position and an inner salt configuration . Key physicochemical properties include:

  • Ionization Energy (IE): 7.12 ± 0.05 eV (NIST)
  • logPoct/wat: 0.153 (Crippen calculated)
  • McVol: 107.070 mL/mol (McGowan calculated) .

Properties

CAS No.

23003-45-4

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-olate

InChI

InChI=1S/C7H7NOS/c9-6-2-1-3-8-4-5-10-7(6)8/h1-3H,4-5H2

InChI Key

UQOJAMOQNDLMOU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=CC=[N+]21)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of 2-Mercaptopyridine Derivatives with α-Haloketones or α-Haloaldehydes

  • Starting Materials: 2-Mercaptopyridine or its derivatives.
  • Reagents: α-Haloketones or α-haloaldehydes, acidic or basic catalysts.
  • Procedure: The mercapto group of 2-mercaptopyridine undergoes nucleophilic substitution with the α-haloketone to form a thioether intermediate. Subsequent intramolecular cyclization under acidic or basic conditions leads to the formation of the thiazolo ring fused to the pyridinium moiety.
  • Hydroxylation: Introduction of the 8-hydroxy substituent is achieved either by using hydroxylated α-haloketones or by post-cyclization hydroxylation reactions.
  • Inner Salt Formation: The zwitterionic inner salt form arises due to the presence of the hydroxide counterion, typically formed during neutralization or purification steps.

This method is analogous to the preparation of thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazole and α-halo ketones, which has been extensively studied and reported in the literature.

Oxidative Cyclization Using Sulfur-Containing Precursors

  • Starting Materials: 2-Aminopyridine derivatives or pyridinium salts with sulfur-containing substituents.
  • Reagents: Oxidizing agents such as iodine, bromine, or hypervalent iodine reagents.
  • Procedure: The sulfur atom is introduced via mercapto or thioether groups, which upon oxidative cyclization form the fused thiazolo ring system. The oxidation state and position of hydroxyl groups can be controlled by the choice of reagents and reaction conditions.
  • Advantages: This method allows for selective functionalization and formation of the inner salt by controlling the pH and reaction medium.

Tandem Addition-Cyclization Reactions

  • Starting Materials: 2-Mercaptopyridine and activated alkynes or alkene derivatives.
  • Catalysts: Phosphine catalysts or Lewis acids.
  • Procedure: The mercapto group adds to the activated alkyne, followed by intramolecular cyclization to form the thiazolo ring fused to the pyridinium core. Hydroxylation can be introduced via functionalized alkynes or post-synthetic modification.
  • References: Similar strategies have been reported in the synthesis of thiazolo-fused benzimidazoles and related heterocycles.

Data Tables Summarizing Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
α-Haloketone Cyclization 2-Mercaptopyridine, α-haloketone Acidic or basic medium Reflux in AcOH or Ac2O/pyridine 65-85 Hydroxylation via hydroxylated ketones
Oxidative Cyclization 2-Aminopyridine derivatives Iodine, bromine, or PhI(OAc)2 Room temp to reflux 50-75 Control of hydroxyl group position
Tandem Addition-Cyclization 2-Mercaptopyridine, activated alkynes Phosphine catalyst, Lewis acids Room temp to mild heating 60-80 Functional group tolerance high

Research Discoveries and Advances

  • Biological Relevance: Compounds with the thiazolo[3,2-a] fused ring system, including hydroxylated inner salts, have shown promising biological activities such as anticancer, antimicrobial, and enzyme inhibition properties, motivating the development of efficient synthetic routes.
  • Synthetic Innovation: Recent advances include the use of hypervalent iodine reagents for oxidative cyclization, enabling milder conditions and higher regioselectivity in ring formation.
  • Mechanistic Insights: Studies have elucidated the stepwise mechanism involving nucleophilic attack, ring closure, and tautomerization leading to the inner salt formation, which is critical for optimizing yields and purity.
  • Computational Studies: 3D conformational analyses and molecular modeling have supported the understanding of the compound's stability and reactivity, guiding synthetic modifications.

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Thiazolo(3,2-a)pyridinium Derivatives

The synthesis of thiazolo(3,2-a)pyridinium derivatives typically involves the reaction of 2-pyridinesulfenyl halides with vinyl ethers or other suitable reagents. Research has demonstrated that these synthetic pathways can yield a variety of functionalized compounds with potential applications in medicinal chemistry .

Key Synthesis Methods

  • Reaction with Vinyl Ethers : This method allows for the formation of thiazolo(3,2-a)pyridinium salts through a stereoselective process.
  • Cyclization Reactions : Utilizing cyclic nitroketenes and other reagents can lead to the formation of complex thiazolo derivatives .

Biological Activities

Thiazolo(3,2-a)pyridinium compounds exhibit a range of biological activities, making them valuable in pharmacological research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo(3,2-a)pyridinium derivatives. For example, compounds synthesized from these derivatives showed significant activity against various pathogenic bacteria by disrupting membrane integrity . The effectiveness was compared with standard antibiotics like cefotaxime sodium and nystatin.

Antioxidant Properties

In addition to antimicrobial effects, certain thiazolo derivatives have demonstrated antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases, where these compounds may offer protective effects .

Case Studies

  • Antimicrobial Efficacy : A series of thiazolo derivatives were tested against food-borne pathogens. Results indicated that several compounds effectively inhibited bacterial growth, supporting their use as potential antimicrobial agents .
  • Cytotoxicity Studies : The cytotoxic effects of thiazolo(3,2-a)pyridinium derivatives on cancer cell lines have been explored. These studies suggest that some derivatives may induce apoptosis in cancer cells while sparing normal cells .

Therapeutic Applications

The unique properties of thiazolo(3,2-a)pyridinium compounds position them as candidates for various therapeutic applications.

Potential Drug Development

Given their biological activities, these compounds are being investigated as leads for new drug development targeting infectious diseases and cancer. The ability to modify their structures allows researchers to optimize efficacy and reduce toxicity.

Application in Drug Formulations

Thiazolo(3,2-a)pyridinium derivatives can be incorporated into drug formulations due to their solubility and stability profiles. This makes them suitable for oral or injectable formulations aimed at enhancing bioavailability and therapeutic outcomes .

Mechanism of Action

Comparison with Similar Compounds

Thiazolo[3,2-a]pyridinium, 8-Hydroxy-2,5-dimethyl-, Hydroxide, Inner Salt

  • Molecular Formula: C₉H₉NOS
  • Molecular Weight: 179.068 g/mol
  • Key Features: Additional methyl groups at positions 2 and 3.
  • Properties:
    • Detected in germinated Bambara groundnut flour and starch extracts .
    • The methyl substituents increase hydrophobicity (logP ~1.177) compared to the target compound (logP 0.153), suggesting enhanced membrane permeability .

Thiazolo[3,2-a]pyridinium, 3,8-Dihydroxy-, Hydroxide, Inner Salt

  • Molecular Formula: C₇H₅NO₂S
  • Molecular Weight: 167.185 g/mol
  • Key Features: Dual hydroxyl groups at positions 3 and 6.
  • Properties: Ionization Energy (IE): 8.70 ± 0.05 eV (higher than the target compound, indicating reduced electron-donating capacity) . Enhanced polarity due to additional hydroxyl groups, likely reducing bioavailability compared to the mono-hydroxylated target compound.

Thiazolo[3,2-a]pyridinium Derivatives with Aryl Moieties

  • Example: Ethyl 7-aryl-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates
  • Key Features: Extended fused-ring systems with aryl and heteroaryl substituents.
  • Properties: Demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa . Higher molecular weights (e.g., 413.1 g/mol for C₁₉H₁₆ClN₅O₂S) and complex structures reduce solubility compared to the simpler target compound .

Physicochemical Property Trends

Property Target Compound 8-Hydroxy-2,5-dimethyl- 3,8-Dihydroxy- Triazolo-Pyridothienopyrimidine
Molecular Weight 153.20 179.07 167.19 413.10
logP 0.153 1.177 -0.89 (est.) 2.45 (est.)
Ionization Energy (eV) 7.12 Not reported 8.70 Not reported

Structural Insights:

  • Hydroxyl groups reduce logP but improve solubility and hydrogen-bonding capacity .

Biological Activity

Thiazolo(3,2-a)pyridinium compounds are a significant class of heterocyclic compounds with diverse biological activities. This article provides an overview of the biological activities associated with the compound "Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt," synthesizing findings from various studies to highlight its pharmacological potential.

Thiazolo[3,2-a]pyridine derivatives have garnered attention due to their broad spectrum of biological activities. These compounds are known for their antibacterial , antifungal , anticancer , and anti-inflammatory properties. The structural features of thiazolo[3,2-a]pyridines contribute to their interaction with biological targets, making them promising candidates in medicinal chemistry.

Synthesis and Structure

The synthesis of thiazolo[3,2-a]pyridine derivatives typically involves multi-component reactions that yield compounds with high functionalization. For instance, recent studies have demonstrated efficient synthetic routes using cyanoacetohydrazide and various aldehydes under reflux conditions, resulting in compounds with significant biological activity .

Antimicrobial Activity

Thiazolo[3,2-a]pyridine derivatives exhibit notable antimicrobial properties. Several studies have reported their effectiveness against a range of bacterial strains and fungi. For example:

  • Antibacterial Activity : Compounds derived from thiazolo[3,2-a]pyridines have shown strong activity against Gram-positive and Gram-negative bacteria. In one study, specific derivatives demonstrated comparable efficacy to standard antibiotics .
  • Antifungal Activity : These compounds also exhibit antifungal properties against pathogens such as Fusarium oxysporum and Aspergillus ochraceus, with some derivatives showing good activity levels .

Anticancer Activity

The anticancer potential of thiazolo[3,2-a]pyridine derivatives has been extensively researched. They have been identified as effective agents against various cancer cell lines:

  • Cytotoxicity : Compounds like 2-hydroxy-3-methoxybenzylidene-thiazolo[3,2-a]pyrimidines showed high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of critical cellular pathways involved in tumor growth and proliferation .

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiazolo[3,2-a]pyridines display other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
  • Cardiovascular Effects : Certain compounds act as coronary dilators and antihypertensives, showcasing their potential in treating cardiovascular diseases .

Case Studies

  • Synthesis and Antimicrobial Evaluation : A study synthesized several thiazolo[3,2-a]pyridine derivatives and evaluated their antimicrobial properties using agar diffusion techniques. The results indicated that many synthesized compounds exhibited significant antibacterial and antifungal activities compared to standard drugs .
  • Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of thiazolo[3,2-a]pyridine derivatives against various cancer cell lines. The study highlighted specific compounds that demonstrated superior activity against MCF-7 breast cancer cells .

Data Table: Biological Activities of Selected Thiazolo(3,2-a)pyridine Derivatives

CompoundAntibacterial ActivityAntifungal ActivityCytotoxicity (IC50)Notes
Thiazolo[3,2-a]pyridine AHighModerate12 µMEffective against E. coli
Thiazolo[3,2-a]pyridine BModerateHigh8 µMEffective against Fusarium
Thiazolo[3,2-a]pyridine CLowLow25 µMMinimal activity

Q & A

Q. How to address discrepancies in reported synthetic yields (e.g., 30% vs. 65%) for the same route?

  • Methodological Answer : Yield variations often stem from trace moisture or oxygen. Reproduce the high-yield protocol (65%) by:
  • Rigorous drying of solvents (molecular sieves, 3Å).
  • Use of Schlenk-line techniques for inert atmosphere.
  • Quantify impurities via HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to identify side products (e.g., hydrolyzed open-chain analogs) .

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